Subendazole

Beschreibung

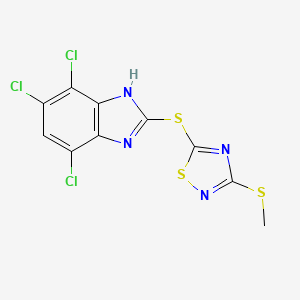

Subendazole (C₁₀H₅Cl₃N₄S₃) is an investigational antihelminthic agent belonging to the benzimidazole class. Its chemical name is 4,5,7-trichloro-2-((3-(methylthio)-1,2,4-thiadiazol-5-yl)thio)benzimidazole . It is regulated by the US FDA under the Unique Ingredient Identifier (UNII) YT3IDN1WR0 and classified under HS 29349990 for international trade . Preclinical studies indicate efficacy against helminth infections, with reduced cardiotoxicity in rodent models compared to other benzimidazoles .

Eigenschaften

CAS-Nummer |

54340-66-8 |

|---|---|

Molekularformel |

C10H5Cl3N4S3 |

Molekulargewicht |

383.7 g/mol |

IUPAC-Name |

3-methylsulfanyl-5-[(4,6,7-trichloro-1H-benzimidazol-2-yl)sulfanyl]-1,2,4-thiadiazole |

InChI |

InChI=1S/C10H5Cl3N4S3/c1-18-9-16-10(20-17-9)19-8-14-6-4(12)2-3(11)5(13)7(6)15-8/h2H,1H3,(H,14,15) |

InChI-Schlüssel |

DFNZCGDKDPIQQY-UHFFFAOYSA-N |

SMILES |

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |

Kanonische SMILES |

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |

Andere CAS-Nummern |

54340-66-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Subendazol erfolgt typischerweise durch Kondensation von 2-Mercaptobenzimidazol mit geeigneten halogenierten Verbindungen. Eine gängige Methode beinhaltet die Reaktion von 2-Mercaptobenzimidazol mit 1,2-Dichlorethan in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um Subendazol zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Subendazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Subendazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Subendazol kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Subendazol in die entsprechenden Thiol-Derivate umwandeln.

Substitution: Halogenierungs- und Alkylierungsreaktionen können verschiedene Substituenten am Benzimidazolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom und Alkylierungsmittel wie Alkylhalogenide werden eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene halogenierte und alkylierte Benzimidazolderivate.

Wissenschaftliche Forschungsanwendungen

Subendazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer zur Synthese anderer Benzimidazolderivate verwendet.

Biologie: Untersucht auf seine Auswirkungen auf parasitäre Würmer und seine potenzielle Verwendung bei der Kontrolle von parasitären Infektionen.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von parasitären Infektionen beim Menschen.

Industrie: Wird bei der Entwicklung von Veterinärpharmazeutika eingesetzt und als Modellverbindung zur Untersuchung der Benzimidazolchemie.

5. Wirkmechanismus

Subendazol entfaltet seine Wirkung, indem es an der Colchicin-sensitiven Stelle von Tubulin bindet und so dessen Polymerisation zu Mikrotubuli hemmt. Diese Störung der Mikrotubuli-Bildung führt zum Verlust von zytoplasmatischen Mikrotubuli und verursacht degenerative Veränderungen in den Darmepithelzellen der Parasiten. Die Folge ist eine beeinträchtigte Glukoseaufnahme und Energieproduktion, was schließlich zur Immobilisierung und zum Tod der Parasiten führt .

Ähnliche Verbindungen:

Albendazol: Ein weiteres Benzimidazol-Anthelminthikum mit einem ähnlichen Wirkmechanismus, aber einem breiteren Wirkungsspektrum.

Mebendazol: Strukturell verwandt mit Subendazol, wird zur Behandlung einer Vielzahl von Helmintheninfektionen eingesetzt.

Fenbendazol: Wird hauptsächlich in der Veterinärmedizin eingesetzt, ähnlich in Struktur und Funktion wie Subendazol.

Einzigartigkeit von Subendazol: Subendazol ist einzigartig in seiner spezifischen Anwendung in der Veterinärmedizin und seiner besonderen Wirksamkeit gegen bestimmte parasitäre Würmer. Während Albendazol und Mebendazol in der Humanmedizin eingesetzt werden, liegt der Hauptanwendungsbereich von Subendazol im Veterinärbereich, was es zu einer spezialisierten Verbindung für die Tiergesundheit macht.

Wirkmechanismus

Subendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the intestinal cells of the parasites. The result is impaired glucose uptake and energy production, ultimately leading to the immobilization and death of the parasites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzimidazole Derivatives

Structural and Molecular Comparisons

Key structural differences among benzimidazoles influence their pharmacological profiles. Below is a comparative analysis:

Structural Insights :

- Subendazole’s trichlorinated benzimidazole core enhances parasitic enzyme inhibition, while its thiadiazole-thio group improves membrane permeability .

- Lobendazole lacks halogenation, reducing its potency but improving safety in human trials .

- Etibendazole’s fluorine atom increases metabolic stability, extending half-life .

Pharmacological and Clinical Profiles

Efficacy and Toxicity

- Subendazole : Demonstrates broad-spectrum activity against nematodes and cestodes. Rodent studies show lower cardiotoxicity compared to mebendazole analogs .

- Fenbendazole: Widely used in veterinary medicine for gastrointestinal parasites. Limited human data due to hepatotoxicity risks .

Regulatory and Market Status

Key Research Findings

- Subendazole :

- Fenbendazole :

- Etibendazole :

Biologische Aktivität

Subendazole, a benzimidazole derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Subendazole belongs to the class of benzimidazoles, which are known for their ability to interact with microtubules, thereby disrupting the mitotic spindle formation during cell division. This action is crucial in its role as an anticancer agent. The compound's mechanism involves:

- Inhibition of Tubulin Polymerization : Subendazole binds to the β-tubulin subunit, preventing the polymerization of tubulin into microtubules, which is essential for mitosis.

- Antimicrobial Activity : Research indicates that Subendazole exhibits antimicrobial properties through its interaction with DNA and inhibition of nucleic acid synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Subendazole. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

| NCI-H358 | 20.46 ± 8.63 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower values for A549 and HCC827 suggest a higher sensitivity compared to NCI-H358, indicating that Subendazole may be more effective against certain lung cancer types .

Antimicrobial Activity

Subendazole has also shown promising results against various microbial strains, demonstrating its potential as an antimicrobial agent. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

These results suggest that Subendazole can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, further supporting its versatility in therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the clinical applications of Subendazole in treating resistant infections and specific cancer types:

- Case Study on Lung Cancer Treatment : A patient with advanced lung cancer showed a significant reduction in tumor size after treatment with Subendazole combined with standard chemotherapy agents. The patient's response was monitored through imaging studies over six months.

- Antimicrobial Resistance : In a clinical setting, Subendazole was administered to patients with infections caused by multidrug-resistant organisms. The treatment resulted in positive outcomes, demonstrating its potential as a viable alternative when conventional antibiotics fail.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.